molecular formula C9H17NO B1434866 3-Ethoxy-8-azabicyclo[3.2.1]octane CAS No. 1702129-22-3

3-Ethoxy-8-azabicyclo[3.2.1]octane

Cat. No. B1434866
CAS RN: 1702129-22-3
M. Wt: 155.24 g/mol
InChI Key: NTPOQVVCLCXFAR-UHFFFAOYSA-N
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Description

3-Ethoxy-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1702129-22-3 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octane .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane scaffold has been a subject of interest due to its central role in the family of tropane alkaloids . The synthesis usually involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is often synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . This process can afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Combustion Products of Gasoline Additives

The study by Egyed and Wood (1996) on the combustion products of the gasoline additive MMT (Methylcyclopentadienyl manganese tricarbonyl) in Canada highlights concerns about manganese oxides produced on combustion, given the neurotoxicity of manganese dust. This research is relevant for understanding the environmental and health impacts of combustion products from gasoline additives, which might parallel concerns for compounds like 3-Ethoxy-8-azabicyclo[3.2.1]octane if used similarly (Egyed & Wood, 1996).

Fermentation Process for Biodegradable Polymers

Sun et al. (2007) reviewed fermentation processes for the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), focusing on cost-effective production methods and potential for scale-up. This research reflects the interest in developing sustainable materials and processes, which could be relevant if this compound has applications in biodegradable material production or processing (Sun et al., 2007).

Toxicological Review of Ethyl tertiary-Butyl Ether

Mcgregor (2007) provided a comprehensive toxicological review of Ethyl tertiary-Butyl Ether (ETBE), an oxygenate used in gasoline. The study explored exposure routes, metabolism, toxicity, and environmental impacts. This review underscores the importance of understanding the toxicological profiles of chemical compounds, including those similar to this compound, especially when considering their industrial and environmental applications (Mcgregor, 2007).

Safety and Hazards

The safety information for 3-Ethoxy-8-azabicyclo[3.2.1]octane includes several hazard statements: H302, H314, H335 . Precautionary measures include avoiding dust formation, breathing vapors, mist or gas, and contacting with skin and eye .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of more efficient methodologies for the stereocontrolled synthesis of the 8-azabicyclo[3.2.1]octane scaffold .

properties

IUPAC Name

3-ethoxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPOQVVCLCXFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1702129-22-3
Record name 3-ethoxy-8-azabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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